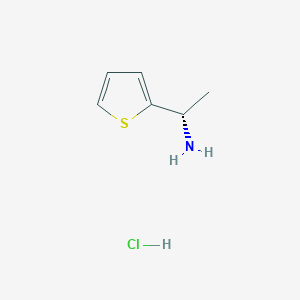

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride

Description

The exact mass of the compound (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVTULVSCSWOB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-32-6 | |

| Record name | (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride: A Chiral Synthon for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Thiophene Scaffolds in Medicinal Chemistry

Physicochemical Properties and Structural Elucidation

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(thiophen-2-yl)ethanamine. The presence of the chiral center at the carbon adjacent to the thiophene ring is of paramount importance for its utility in stereoselective synthesis.

| Property | Value (Predicted/Inferred) | Reference |

| CAS Number | 1305712-32-6 | N/A |

| Molecular Formula | C₆H₁₀ClNS | [2] |

| Molecular Weight | 163.67 g/mol | [2] |

| Appearance | White to off-white solid (inferred) | N/A |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [3] |

| Melting Point | Expected to be a distinct melting point, characteristic of a crystalline salt. | N/A |

Structural Features:

The molecule consists of a thiophene ring linked to an ethylamine group with a stereogenic center at the C1 position, in the (S) configuration. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic applications.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.

Part 1: Synthesis of Racemic 1-(Thiophen-2-yl)ethan-1-amine

A common and industrially scalable method for the synthesis of the racemic amine is the reductive amination of 2-acetylthiophene.

Experimental Protocol: Reductive Amination of 2-Acetylthiophene

-

Reaction Setup: To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) in excess.

-

Reductant Addition: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (typically 0-25 °C). The choice of reducing agent is critical; milder reductants are preferred to avoid reduction of the thiophene ring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by carefully adding an aqueous acid (e.g., HCl) to neutralize the excess reducing agent and ammonia. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic 1-(thiophen-2-yl)ethan-1-amine.

Caption: Reductive amination of 2-acetylthiophene.

Part 2: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Resolving Agent Selection: Choose a suitable chiral resolving agent. For a basic amine, a chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid is commonly used.

-

Salt Formation: Dissolve the racemic 1-(thiophen-2-yl)ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the amine solution.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for achieving good separation, and solvent screening is often necessary.

-

Isolation and Purification: Isolate the crystalline diastereomeric salt by filtration. The enantiomeric excess (e.e.) of the salt can be determined by chiral HPLC. The salt can be recrystallized to improve its diastereomeric purity.

-

Liberation of the Free Amine: Treat the diastereomerically pure salt with a base (e.g., aqueous NaOH) to liberate the free (1S)-1-(thiophen-2-yl)ethan-1-amine. Extract the free amine into an organic solvent, dry, and concentrate.

-

Hydrochloride Salt Formation: Dissolve the enantiomerically pure free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride salt. Isolate the salt by filtration and dry under vacuum.

Caption: Chiral resolution via diastereomeric salt formation.

Analytical Characterization

While specific spectra for CAS number 1305712-32-6 are not publicly available, the following sections describe the expected analytical data based on the structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the range of δ 6.8-7.5 ppm, with coupling constants indicative of their positions on the ring. The methine proton (CH-NH₃⁺) would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would be a doublet, coupled to the methine proton. The amine protons (NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbons of the thiophene ring, with the carbon attached to the ethylamine group being deshielded. The carbons of the ethylamine side chain would also be clearly identifiable. For a related compound, (E)-1-(thiophen-2-yl)ethan-1-one O-benzyl oxime, the thiophene carbons appear at δ 140.5, 127.0, 126.8, and 126.2 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z corresponding to the mass of C₆H₉NS. Fragmentation patterns would likely involve the loss of the amine group and cleavage of the bond between the thiophene ring and the side chain.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium salt.

-

C-H stretching: Peaks around 2800-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=C stretching: Bands in the 1400-1600 cm⁻¹ region associated with the thiophene ring.

-

C-N stretching: Absorption in the 1000-1200 cm⁻¹ range.

Applications in Drug Discovery and Development

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a valuable chiral building block for the synthesis of a variety of pharmaceutical compounds. The thiophene moiety can act as a bioisostere for a phenyl ring, offering modulated physicochemical and pharmacokinetic properties. The chiral amine allows for the stereospecific introduction of a key pharmacophoric element.

Thiophene derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Chiral amines are integral to the structure of many drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even contribute to side effects.

While specific drugs synthesized from this exact starting material are not widely documented in public literature, its structural motif is present in various biologically active molecules. For instance, related thiophene ethylamine structures are precursors to important cardiovascular drugs.[3] The use of this specific (S)-enantiomer allows for the targeted synthesis of the biologically active stereoisomer of a drug candidate, which is a critical aspect of modern drug development.

Safety and Handling

As with all chemical reagents, (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and less volatile than the free amine.

Based on data for the racemic mixture and similar compounds, it may be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[3]

Conclusion

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a key chiral intermediate with significant potential in the field of medicinal chemistry. Its synthesis and resolution provide access to an enantiomerically pure building block that can be incorporated into complex molecules with high stereochemical control. The presence of the thiophene ring offers opportunities for bioisosteric replacement and modulation of drug properties. This technical guide provides a foundational understanding of this important compound, empowering researchers and drug development professionals to leverage its potential in the creation of next-generation therapeutics.

References

- Google Patents. CN103351376B - Synthetic method of 2-thiophene ethylamine.

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

National Center for Biotechnology Information. Crystal structures of four chiral imine-substituted thiophene derivatives. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

PubChem. 1-(1-benzothiophen-2-yl)ethan-1-amine hydrochloride. [Link]

-

PubChem. 1-(Thiophen-2-yl)ethan-1-one--ethene (1/1). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Semantic Scholar. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

-

TÜBİTAK Academic Journals. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] Poor solubility can significantly hinder a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability and therapeutic failure.[2][3] This guide provides a comprehensive framework for characterizing the solubility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, a chiral amine hydrochloride salt. As a compound of interest in medicinal chemistry, understanding its solubility is paramount for formulation design and predicting its in vivo behavior.

The hydrochloride salt form of an amine is often utilized to enhance solubility and stability.[4] However, the solubility of these salts can be influenced by various factors, including pH and the presence of common ions.[5][6] Furthermore, the chirality of the molecule introduces another layer of complexity, as enantiomers can exhibit different physicochemical properties, although in an achiral environment, their solubilities are identical.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have emphasized the importance of characterizing single enantiomer drugs, making a thorough understanding of the specific stereoisomer's properties essential.[7]

This document will delve into the theoretical and practical aspects of determining both the kinetic and thermodynamic solubility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. We will explore the causal relationships behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format.

Physicochemical Properties and Their Influence on Solubility

A foundational understanding of the physicochemical properties of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is crucial for designing meaningful solubility studies.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₂ClNS | [8] |

| Molecular Weight | 177.69 g/mol | [8] |

| Appearance | Likely a crystalline solid | [9] |

| Chirality | (1S) enantiomer | [8] |

| Functional Groups | Primary amine (as hydrochloride salt), Thiophene ring | [10] |

| pKa (predicted) | As an amine hydrochloride, the protonated amine will have a pKa, influencing its ionization state and thus solubility with changes in pH. | |

| LogP (predicted) | 2.5797 | [8] |

The presence of the thiophene ring, a heterocyclic aromatic compound, and the primary amine group are key determinants of its chemical reactivity and intermolecular interactions.[10] The hydrochloride salt form indicates that the amine group is protonated, which generally enhances aqueous solubility compared to the free base.[10] However, the overall solubility will be a balance between the polar nature of the ammonium chloride group and the lipophilic character of the thiophene and ethyl backbone.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements

In early drug discovery, a rapid assessment of solubility is often required to screen large numbers of compounds. This is where kinetic solubility comes into play.[3] It measures the concentration of a compound that remains in solution after being rapidly prepared from a concentrated stock solution (typically in DMSO) and then diluted into an aqueous buffer.[3] This method is high-throughput but may not represent the true equilibrium state, often resulting in supersaturated solutions.[11]

Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[11][12] This is a more time-consuming measurement, often requiring hours or even days of equilibration, but it provides the "gold standard" value for formulation development.[12][13]

The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

Protocol 1: Kinetic Solubility Determination via High-Throughput Screening (HTS)

This protocol is designed for rapid screening and is based on the principle of precipitation upon dilution of a DMSO stock solution.

Materials:

-

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.[3]

-

Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Self-Validation:

-

Include a blank (DMSO in PBS) to set the baseline turbidity.

-

Run a known soluble compound and a known insoluble compound as positive and negative controls, respectively.

-

Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Materials:

-

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride

-

Purified water

-

Buffer solutions at various pH values (e.g., pH 2, 5, 7.4, 9)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride to vials containing the different buffer solutions. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for 24 to 48 hours. The time to reach equilibrium can vary, and it is established when consecutive measurements yield the same solubility value.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[14]

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not changed significantly.[14]

Self-Validation:

-

Visually confirm the presence of excess solid in each vial before and after equilibration.

-

Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification by HPLC.

The following diagram illustrates the shake-flask method workflow.

Caption: Step-by-step workflow for the shake-flask method.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Illustrative Thermodynamic Solubility Data

The following table presents hypothetical, yet realistic, thermodynamic solubility data for (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.0 | 25 | > 100 | > 562.8 |

| 0.1 M Acetate Buffer | 4.5 | 25 | 85.3 | 480.0 |

| Purified Water | ~6.0 | 25 | 52.1 | 293.2 |

| 0.1 M Phosphate Buffer | 7.4 | 25 | 15.6 | 87.8 |

| 0.1 M Phosphate Buffer | 7.4 | 37 | 20.1 | 113.1 |

| 0.1 M Borate Buffer | 9.0 | 25 | 2.3 | 12.9 |

Interpretation of Illustrative Data:

-

pH-Dependent Solubility: The solubility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is highly dependent on pH. As a hydrochloride salt of a weak base, its solubility is expected to be highest at low pH where the amine is fully protonated and decreases as the pH increases and the compound converts to the less soluble free base form.[15] This is consistent with the Henderson-Hasselbalch equation.[16]

-

Common Ion Effect: The solubility of hydrochloride salts can be suppressed in the presence of a high concentration of chloride ions, a phenomenon known as the common ion effect.[5][6] While not explicitly shown in the table, this is an important consideration, especially in formulations containing other chloride salts.

-

Temperature Dependence: The illustrative data shows a slight increase in solubility at a higher temperature (37°C vs. 25°C), which is typical for many compounds where dissolution is an endothermic process.

Conclusion and Future Directions

A thorough understanding of the solubility of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a critical early step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining both its kinetic and thermodynamic solubility. By following the detailed protocols and employing the principles of self-validation, researchers can generate reliable and accurate solubility data.

Future studies should aim to expand on this foundation by investigating the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) to better predict in vivo performance. Additionally, exploring various formulation strategies, such as the use of co-solvents or cyclodextrins, could be warranted if the intrinsic aqueous solubility is found to be a limiting factor for the desired dosage form.[1][17]

References

- 1-(Thiophen-2-yl)pentan-1-amine hydrochloride - Smolecule. (2023-08-16).

- Enhancing Medication Solubility with Ammonium Hydroxide in Pharmaceutical Applications. (2025-07-23).

- Buy 1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride (EVT-13297776) - EvitaChem.

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE.

-

Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

-

2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem. Available from: [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications. (2025-08-16). Available from: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29). Available from: [Link]

- FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

-

(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025-08-09). Available from: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available from: [Link]

-

The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

-

1-(Thiophen-2-yl)ethan-1-one--ethene (1/1) | C8H10OS | CID - PubChem. Available from: [Link]

-

Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4) - Cheméo. Available from: [Link]

Sources

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. 2-(3-Methylthiophen-2-yl)ethan-1-amine Hydrochloride [benchchem.com]

- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Buy 1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride (EVT-13297776) [evitachem.com]

- 10. Buy 1-(Thiophen-2-yl)pentan-1-amine hydrochloride | 1864056-75-6 [smolecule.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride (C₆H₁₀ClNS), a valuable building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide synthesizes data from closely related structural analogs, theoretical spectroscopic principles, and established literature values for similar functional groups. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed, emphasizing the causal relationships between molecular structure and spectral features.

Introduction

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a chiral primary amine containing a thiophene heterocycle. Its stereochemistry and the presence of the reactive amine and aromatic thiophene moieties make it a significant precursor in the synthesis of a wide array of biologically active molecules and functional materials. Accurate and unambiguous structural confirmation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide delves into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its key spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride presents several key features that dictate its spectroscopic signature. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment, particularly around the chiral center.

Caption: Molecular structure of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values. The hydrochloride form will cause a significant downfield shift for the protons on and near the nitrogen atom due to the electron-withdrawing effect of the ammonium group.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-5 | ~7.5 - 7.7 | dd | J ≈ 5.0, 1.2 | 1H |

| Thiophene H-3 | ~7.2 - 7.4 | dd | J ≈ 3.6, 1.2 | 1H |

| Thiophene H-4 | ~7.0 - 7.1 | dd | J ≈ 5.0, 3.6 | 1H |

| Methine CH-NH₃⁺ | ~4.8 - 5.2 | q | J ≈ 7.0 | 1H |

| Methyl CH₃ | ~1.8 - 2.0 | d | J ≈ 7.0 | 3H |

| Ammonium NH₃⁺ | ~9.0 - 9.5 | br s | - | 3H |

Causality Behind Predicted Shifts:

-

Thiophene Protons: The protons on the thiophene ring are expected in the aromatic region (7.0-8.0 ppm). Their specific shifts are influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the substituted ethylamine side chain. Data from related compounds like (E)-1-(thiophen-2-yl)ethan-1-one O-benzyl oxime show thiophene protons in the 7.00-7.50 ppm range[1].

-

Methine Proton: The proton on the chiral carbon (CH-NH₃⁺) is adjacent to both the electron-withdrawing ammonium group and the thiophene ring, leading to a significant downfield shift.

-

Methyl Protons: The methyl protons are coupled to the methine proton, resulting in a doublet. Their chemical shift is further downfield than a typical aliphatic methyl group due to the proximity of the electron-withdrawing groups.

-

Ammonium Protons: The protons on the positively charged nitrogen are highly deshielded and often appear as a broad singlet due to rapid exchange with residual water and quadrupole broadening from the nitrogen atom. These protons are exchangeable with D₂O, a key identification technique.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine hydrochlorides as it allows for the observation of the NH protons.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

D₂O Exchange: To confirm the NH₃⁺ peak, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₃⁺ peak should disappear or significantly decrease in intensity[2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 (ipso) | ~145 - 150 |

| Thiophene C5 | ~128 - 130 |

| Thiophene C3 | ~127 - 129 |

| Thiophene C4 | ~126 - 128 |

| Methine CH-NH₃⁺ | ~50 - 55 |

| Methyl CH₃ | ~20 - 25 |

Causality Behind Predicted Shifts:

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are in the aromatic region. The ipso-carbon (C2) bearing the substituent will be the most downfield. Data from related thiophene derivatives supports these predictions[1].

-

Aliphatic Carbons: The methine carbon, directly attached to the nitrogen, is significantly downfield compared to the methyl carbon.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C pulse sequence.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) |

| 2900 - 2800 | C-H stretch | Aliphatic (Ethyl) |

| 2800 - 2400 | N-H stretch (broad) | Primary Ammonium (R-NH₃⁺) |

| ~1600 & ~1500 | C=C stretch | Aromatic (Thiophene) |

| 1600 - 1500 | N-H bend (asymmetric) | Primary Ammonium (R-NH₃⁺) |

| ~1450 | N-H bend (symmetric) | Primary Ammonium (R-NH₃⁺) |

| ~1412 | C-S stretch | Thiophene |

Interpretation of Key IR Peaks:

-

N-H Stretching: The most characteristic feature for the hydrochloride salt will be the broad and strong absorption in the 2800-2400 cm⁻¹ region, which is typical for the N-H stretching vibrations of a primary ammonium salt.

-

Thiophene Vibrations: The C-H stretching of the thiophene ring will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be observed around 1600 and 1500 cm⁻¹. A C-S stretching band is expected around 1412 cm⁻¹.

-

N-H Bending: The asymmetric and symmetric N-H bending vibrations of the -NH₃⁺ group are expected in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate from a mull (e.g., Nujol). Attenuated Total Reflectance (ATR) is a modern and convenient alternative.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is appropriate.

Expected Fragmentation Pattern (ESI-MS):

Caption: Predicted ESI-MS fragmentation pathway.

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule (the free amine) [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (127.21 g/mol ) plus a proton, resulting in an m/z of approximately 128.05.

-

Major Fragmentation: A common fragmentation pathway for protonated primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z ≈ 111.02. This corresponds to the 1-(thiophen-2-yl)ethyl cation.

-

Further Fragmentation: This cation could further fragment by losing ethene to give the thienyl cation at m/z ≈ 83.98.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrument: An ESI mass spectrometer.

-

Acquisition Mode: Positive ion mode.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

References

-

Royal Society of Chemistry. (2022). Supporting Information for Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from [Link]

-

PubChem. (n.d.). Thiopheneethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

Holzer, W. (2001). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 6(9), 764-771. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. As a crucial analytical technique in modern drug discovery and development, a thorough understanding of the ¹H NMR spectrum of this chiral amine is paramount for its identification, purity assessment, and structural elucidation. This document will delve into the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, and the influence of solvent and chirality. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-quality spectrum is provided, underpinned by the principles of scientific integrity and self-validation.

Introduction: The Significance of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride

(1S)-1-(thiophen-2-yl)ethan-1-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry. The thiophene moiety is a well-established bioisostere for the phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The chiral amine functionality provides a key handle for introducing stereospecific interactions with biological targets. Consequently, unambiguous characterization of this compound is a critical step in the synthesis of novel therapeutic agents. ¹H NMR spectroscopy stands as the primary and most informative method for this purpose.

This guide will provide a detailed exposition of the ¹H NMR spectrum, moving from fundamental principles to practical application. The causality behind experimental choices will be explained to empower researchers to not only replicate the results but also to adapt the methodology to analogous systems.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride presents a fascinating case for ¹H NMR analysis, combining an aromatic heterocyclic ring system with a chiral aliphatic side chain.

Figure 1: Structure of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride with proton labeling.

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

-

Thiophene Protons (H3, H4, H5): The 2-substituted thiophene ring will give rise to a characteristic set of three coupled signals in the aromatic region (typically δ 6.5-8.0 ppm).

-

H5: Being adjacent to the sulfur atom and coupled to H4, this proton is expected to appear as a doublet of doublets.

-

H4: Coupled to both H3 and H5, this proton will also likely appear as a doublet of doublets.

-

H3: Coupled to H4, this proton should appear as a doublet of doublets. The typical coupling constants for thiophene protons are J(3,4) ≈ 3.5 Hz, J(4,5) ≈ 5.0 Hz, and J(3,5) ≈ 1.5 Hz.

-

-

Methine Proton (Hα): This proton is at a chiral center and is adjacent to the electron-withdrawing thiophene ring and the protonated amine group. This environment will deshield the proton, causing it to resonate at a lower field than a typical alkyl methine proton. It will be coupled to the three protons of the methyl group, resulting in a quartet.

-

Methyl Protons (Hβ): The three equivalent protons of the methyl group will be coupled to the single methine proton (Hα), resulting in a doublet.

-

Amine Protons (N⁺H₃): As a hydrochloride salt, the amine group will be protonated to form an ammonium group (-N⁺H₃). In aprotic solvents like DMSO-d₆, these protons are typically observable and may appear as a broad singlet due to exchange and coupling to the quadrupolar nitrogen atom. In protic solvents like D₂O, these protons will readily exchange with deuterium, causing the signal to disappear from the spectrum. This is a key diagnostic tool for identifying these protons.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data. These predictions are based on known substituent effects in thiophene compounds and data from analogous chiral amines.[1]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N⁺H₃ | 8.5 - 9.5 (in DMSO-d₆) | Broad singlet | - | Exchangeable with D₂O. |

| H5 | ~7.5 | dd | J(4,5) ≈ 5.0, J(3,5) ≈ 1.5 | |

| H3 | ~7.2 | dd | J(3,4) ≈ 3.5, J(3,5) ≈ 1.5 | |

| H4 | ~7.0 | dd | J(4,5) ≈ 5.0, J(3,4) ≈ 3.5 | |

| Hα | 4.5 - 5.0 | q | J(Hα, Hβ) ≈ 7.0 | Chiral proton. |

| Hβ | 1.6 - 1.8 | d | J(Hβ, Hα) ≈ 7.0 |

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-quality, unambiguous ¹H NMR spectrum. The inclusion of an experiment with D₂O exchange serves as an internal validation for the assignment of the amine protons.

Materials and Instrumentation

-

(1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride (of the highest available purity)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): ≥99.8 atom % D, in a sealed ampoule.

-

D₂O (Deuterium Oxide): ≥99.9 atom % D.

-

NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

-

High-quality 5 mm NMR tubes.

-

Pipettes and other standard laboratory glassware.

Sample Preparation

Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The concentration should be sufficient for a good signal-to-noise ratio without causing significant line broadening.

-

Weighing: Accurately weigh approximately 5-10 mg of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

NMR Spectrometer Setup and Data Acquisition

Rationale: The choice of acquisition parameters is crucial for data quality. A sufficient number of scans ensures a good signal-to-noise ratio, and appropriate relaxation delays are necessary for accurate integration.

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard 1D proton pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is important for accurate quantification if needed.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

-

Integrate all signals.

-

D₂O Exchange Experiment

Rationale: This experiment definitively identifies the exchangeable N⁺H₃ protons.

-

After acquiring the initial spectrum in DMSO-d₆, carefully add 1-2 drops of D₂O to the same NMR tube.

-

Gently shake the tube to mix the contents.

-

Re-acquire the ¹H NMR spectrum using the same parameters as before.

-

Observation: The signal corresponding to the N⁺H₃ protons should significantly decrease in intensity or disappear entirely.

Figure 2: Experimental workflow for acquiring and validating the ¹H NMR spectrum.

Interpretation and Discussion

A representative ¹H NMR spectrum of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride in DMSO-d₆ would exhibit the signals as predicted. The aromatic region will display the characteristic pattern of a 2-substituted thiophene. The quartet for the α-proton and the doublet for the β-protons in the aliphatic region confirm the ethylamine side chain. The broad singlet in the downfield region, which disappears upon D₂O exchange, unequivocally confirms the presence of the ammonium protons.

The chirality of the molecule at the α-carbon does not lead to diastereotopic protons within the molecule itself. However, if the compound were to be analyzed in the presence of a chiral solvating agent, two distinct sets of signals would be expected for a racemic mixture, allowing for the determination of enantiomeric excess.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. By understanding the underlying principles of chemical shifts and coupling constants, and by following a robust, self-validating experimental protocol, researchers can confidently acquire and interpret the spectrum of this important chiral building block. This knowledge is fundamental for ensuring the quality and identity of materials used in the development of new chemical entities.

References

-

P. A. S. Smith, "The Chemistry of Open-Chain Organic Nitrogen Compounds," Vol. 1, W. A. Benjamin, Inc., 1965. [Link]

-

H. Günther, "NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry," 3rd ed., Wiley-VCH, 2013. [Link]

-

"Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines," Nature Protocols, 2018. [Link]

-

"Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s," Bulletin of the Chemical Society of Japan, 1983. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of (1S)-1-(Thiophen-2-yl)ethan-1-amine Hydrochloride

Foreword: The Criticality of Thermal Stability in Chiral Amine APIs

(1S)-1-(Thiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The thiophene moiety is a common feature in many drugs, and the chiral nature of this particular amine makes it a valuable precursor for stereospecific syntheses. As with any pharmaceutical compound, a thorough understanding of its solid-state properties is paramount for ensuring drug product quality, safety, and efficacy. Among these properties, thermal stability is a critical parameter that influences every stage of the drug development lifecycle, from manufacturing and purification to formulation, packaging, and storage. This guide provides a comprehensive technical overview of the methodologies and expected thermal behavior of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, offering a robust framework for researchers, scientists, and drug development professionals.

The Foundational Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the pharmaceutical sciences for the characterization of drug substances and excipients.[1] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information regarding the thermal stability, decomposition pathways, and phase transitions of a material.[1] For a hydrochloride salt of a chiral amine like (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, these analyses are vital for:

-

Determining the Decomposition Temperature: Identifying the temperature at which the compound begins to degrade is fundamental for establishing safe processing and storage temperatures.

-

Elucidating Degradation Mechanisms: Understanding the steps and potential byproducts of thermal decomposition is crucial for risk assessment and impurity profiling.

-

Assessing Physicochemical Properties: DSC can reveal information about melting point, crystallinity, and the presence of polymorphs, all of which can impact the bioavailability and stability of the final drug product.

-

Ensuring Compliance with Regulatory Standards: Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing of new drug substances, including their thermal stability.[2][3][4][5][6]

This guide will delve into the practical application of TGA and DSC for the comprehensive thermal characterization of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

Experimental Workflow for Thermal Stability Assessment

A robust and self-validating experimental workflow is essential for obtaining reliable thermal stability data. The following protocols for TGA and DSC are designed to provide a comprehensive thermal profile of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride, grounded in established pharmaceutical analysis principles.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability.

Objective: To determine the onset of thermal decomposition and the stages of mass loss for (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal equilibrium.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the decomposition profile of the sample.

Diagram of the TGA Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe any other phase transitions or decomposition events for (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

-

Atmosphere: Maintain an inert atmosphere within the DSC cell using a constant flow of high-purity nitrogen (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature from 30 °C to a temperature above the melting/decomposition point (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks.

Diagram of the DSC Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry.

Predicted Thermal Behavior and Decomposition Pathway

Expected TGA Profile

The TGA curve for (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is anticipated to show a multi-step decomposition process.

-

Initial Stability: The compound is expected to be thermally stable up to a temperature of approximately 150-180 °C, which is a common range for many pharmaceutical hydrochlorides.[7][8][9]

-

Step 1: Dehydrochlorination: The initial mass loss is likely to correspond to the loss of hydrogen chloride (HCl). This is a characteristic decomposition pathway for amine hydrochlorides. The theoretical mass loss for HCl from C₆H₉NS·HCl (molar mass: 163.67 g/mol ) is approximately 22.3%.

-

Step 2: Decomposition of the Free Amine: Following the loss of HCl, the resulting free amine, (1S)-1-(thiophen-2-yl)ethan-1-amine, will undergo further decomposition at higher temperatures. This decomposition is likely to involve the fragmentation of the ethylamine side chain and the thiophene ring.

Table 1: Predicted TGA Data for (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride

| Decomposition Step | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Fragment |

| 1 | 180 - 250 | ~22% | HCl |

| 2 | 250 - 400 | >70% | Decomposition of the organic moiety |

Expected DSC Profile

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound, likely followed by decomposition.

-

Melting Point: The melting point is anticipated to be in the range of 180-220 °C. It is important to note that for many amine hydrochlorides, melting can be concurrent with the onset of decomposition.

-

Decomposition: The decomposition process, initiated by dehydrochlorination, will likely be observed as a complex series of endothermic and/or exothermic events following the initial melting.

Proposed Decomposition Pathway

The thermal decomposition of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride is hypothesized to proceed via the following pathway:

Diagram of the Proposed Decomposition Pathway:

Caption: Proposed thermal decomposition pathway.

The initial step is the cleavage of the ionic bond between the protonated amine and the chloride ion, leading to the release of gaseous HCl. The resulting free amine is less thermally stable and will subsequently decompose through various fragmentation routes. The presence of the thiophene ring may lead to the formation of various sulfur-containing volatile compounds.

Causality and Mechanistic Insights

The predicted thermal instability of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride above approximately 180 °C is primarily due to the lability of the ammonium hydrochloride group. The protonated amine can readily donate its proton to the chloride ion, initiating the dehydrochlorination process. The stability of the resulting free amine is then dictated by the bond energies within the molecule. The C-N bond and the bonds within the thiophene ring will be susceptible to cleavage at elevated temperatures.

The formation of a salt from a free amine generally increases its thermal stability due to the strong ionic interactions in the crystal lattice.[10] However, the hydrochloride salt still provides a facile pathway for decomposition via the elimination of HCl.

Conclusion and Recommendations for Drug Development

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride. While direct experimental data is pending, the provided protocols and predicted thermal behavior offer a solid foundation for drug development professionals.

Key Recommendations:

-

Experimental Verification: It is imperative to perform the described TGA and DSC experiments to obtain precise data on the thermal stability of the specific batch of (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride being used.

-

Forced Degradation Studies: In addition to TGA and DSC, forced degradation studies under various stress conditions (e.g., high humidity, oxidation, photolysis) should be conducted as per ICH guidelines to fully characterize the stability of the compound.[2][6]

-

Impurity Profiling: The decomposition products should be identified and quantified using techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) to assess any potential toxicological risks.

-

Formulation Considerations: The thermal stability data will be critical in guiding the selection of appropriate excipients and manufacturing processes (e.g., drying, milling, and granulation) to minimize degradation of the API in the final drug product.

By adhering to these principles and methodologies, researchers and drug development professionals can ensure the quality, safety, and efficacy of drug products containing (1S)-1-(thiophen-2-yl)ethan-1-amine hydrochloride.

References

- de Oliveira, G. G., Ferraz, H. G., & Matos, J. do R. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC).

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

- MDPI. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Molecules, 27(3), 755.

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

PerkinElmer. (n.d.). Differential Scanning Calorimetry (DSC) thermograms. Retrieved from [Link]

- PubMed. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 107(1), 237-246.

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

AMI Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Retrieved from [Link]

- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9567-9682.

-

ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]

-

ChemRxiv. (2020). Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

-

Sci-Hub. (n.d.). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

- Bentham Science. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Current Pharmaceutical Design, 16(17), 1889-1901.

-

ResearchGate. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Retrieved from [Link]

- ACS Publications. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 24(10), 2038-2066.

-

AMI Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

-

CBSE Academic. (n.d.). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26)*. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10398-10419.

- Royal Society of Chemistry. (2024). Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment.

-

Chemsrc. (2025). (R)-(+)-1-Phenylethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information For: S1. Retrieved from [Link]

-

ResearchGate. (2014). Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]

Sources

- 1. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. snscourseware.org [snscourseware.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. profiles.umsl.edu [profiles.umsl.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Pharmacological Potential of Thiophene Ethylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity, hydrophobicity, and ability to engage in hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold" in drug design.[1] The thiophene moiety is present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, including anti-inflammatory, cardiovascular, and neurological agents.[1] The lipophilicity of the thiophene ring often contributes to enhanced membrane permeability, a crucial factor for drugs targeting the central nervous system (CNS).[1] This guide focuses on a specific and highly promising class of thiophene-containing compounds: thiophene ethylamine derivatives. By exploring their synthesis, structure-activity relationships (SAR), and diverse biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future discovery efforts.

Core Synthesis Strategies for Thiophene Ethylamine Derivatives

The synthesis of 2-(thiophen-2-yl)ethanamine and its derivatives is a critical first step in exploring their therapeutic potential. Several synthetic routes have been established, each with its own advantages and considerations. A common and versatile approach involves the reduction of an intermediate, such as a nitroethenylthiophene or a thiophene acetaldehyde oxime.

One prominent synthetic pathway begins with 2-thiophenecarbaldehyde, which can be prepared from thiophene and N,N-dimethylformamide (DMF).[2] The 2-thiophenecarbaldehyde is then reacted with nitromethane to form 2-(2-nitroethenyl)thiophene. Subsequent reduction of the nitro group yields the desired 2-(thiophen-2-yl)ethanamine.[3]

Another effective method involves the conversion of 2-thiophene ethanol to the target ethylamine. This can be achieved through a two-step process of esterification followed by ammonolysis.[4] A more direct approach involves the reaction of an activated 2-thiophene with N-(protective group)-aziridine, followed by deprotection to yield the final product.[3]

Below is a generalized workflow for the synthesis of 2-(thiophen-2-yl)ethanamine, illustrating a common synthetic strategy.

Caption: A representative synthetic workflow for 2-(thiophen-2-yl)ethanamine.

The true diversity of this class of compounds comes from the subsequent derivatization of the primary amine, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships.

Psychoactive Properties: Exploring the Thiophene Bioisostere of Phenethylamines

The structural similarity between thiophene ethylamine and phenethylamine, a core scaffold for many psychoactive compounds, has prompted significant investigation into the CNS effects of these thiophene derivatives.[5] The thiophene ring can act as a bioisostere of the phenyl ring, leading to compounds with similar biological activities.

A key example is thiopropamine, or 1-(thiophen-2-yl)propan-2-amine, an analog of amphetamine where the phenyl group is replaced by a thiophene ring.[6] Thiopropamine exhibits stimulant effects, albeit with approximately one-third the potency of amphetamine.[6] The mechanism of action for such compounds is believed to be analogous to that of amphetamine, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) and/or releasing agent.[3][6]

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

Norepinephrine (NE) and dopamine (DA) are crucial neurotransmitters involved in regulating mood, attention, and reward pathways. Their signaling is terminated by reuptake from the synaptic cleft via the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. NDRIs block these transporters, leading to an increase in the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[3] This mechanism is responsible for the stimulant and antidepressant effects of many clinically used drugs.[3]

Caption: Mechanism of action of thiophene ethylamine derivatives as NDRIs.

Structure-Activity Relationship (SAR) for Psychoactive Effects

The psychoactive profile of thiophene ethylamine derivatives can be modulated by substitutions on both the thiophene ring and the ethylamine side chain. For phenethylamines, substitutions on the aromatic ring, particularly at the 4-position, can significantly influence their activity at serotonin receptors, such as 5-HT2A and 5-HT2C, which are key targets for hallucinogenic compounds.[7] It is plausible that similar substitutions on the thiophene ring of thiophene ethylamines could likewise alter their receptor binding profiles, potentially shifting their activity from primarily dopaminergic and noradrenergic to serotonergic.

Furthermore, modifications to the ethylamine side chain, such as N-alkylation or the incorporation of the amine into a cyclic structure, can impact potency and selectivity for monoamine transporters. For instance, in a series of cycloalkanol ethylamine norepinephrine reuptake inhibitors, the introduction of a piperazine-containing analogue led to a potent and selective NRI.[8]

Antimicrobial Activity of Thiophene Ethylamine Derivatives

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.[9][10]

Evaluating Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard and widely used technique for determining MIC values.

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. In one study, the introduction of a pyridine side chain significantly enhanced the antimicrobial activity compared to the parent enaminone derivative.[9] For a series of thiophene derivatives, compounds with a 4-chlorophenyl substituent on the amide at position 2 of the thiophene ring showed potent activity.[1] The position of substituents is also critical; for instance, a substituent in the meta position of a benzamide group was found to be more potent than in the ortho or para positions against A. baumannii and E. coli.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiophene Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivative 2 | A. baumannii | 16 | [1] |

| Thiophene Derivative 2 | E. coli | 16 | [1] |

| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 (MIC50) | [11] |

| Thiophene Derivative 4 | E. coli (Col-R) | 8 (MIC50) | [11] |

| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 (MIC50) | [11] |

| Thiophene Derivative 5 | E. coli (Col-R) | 32 (MIC50) | [11] |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [10] |

Note: Col-R indicates colistin-resistant strains.

Anticancer Potential of Thiophene Ethylamine Derivatives

The thiophene scaffold is a common feature in a number of anticancer agents, and novel thiophene derivatives continue to be a fertile ground for the discovery of new oncology therapeutics.[12] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[13]

Screening for Anticancer Activity: The MTT Assay

A primary method for assessing the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay. The amount of formazan produced can be quantified spectrophotometrically, and the results are often expressed as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Mechanism of Action: Modulation of Cancer-Related Signaling Pathways

Thiophene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such critical pathway is the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade is a central signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] Mutations that lead to the constitutive activation of this pathway are common in many cancers.[2]

Some thiophene derivatives have been shown to induce apoptosis in cancer cells by regulating the MAPK and PI3K/Akt/mTOR pathways.[13][14] For instance, a novel thiophene-based compound was found to induce apoptosis in neuroblastoma cells by modulating the AKT and MAPK pathways.[13]

Caption: Potential inhibition of the MAPK signaling pathway by thiophene ethylamine derivatives.

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of thiophene derivatives is highly sensitive to their substitution patterns. In a study of thiophene carboxamide analogs, the length of an alkyl chain in the tail part of the molecule was found to be crucial for their growth inhibitory activity against human cancer cell lines.[6] Another study on 2-(thiophen-2-yl)-1,3,5-triazine derivatives identified a compound with a specific substitution pattern that exhibited excellent anti-tumor potency against A549, MCF-7, and HeLa cell lines.[14] The presence of certain substituents, such as a 2-iodobenzamide group, has been shown to enhance inhibitory activity against the A549 cell line.[15]

Table 2: IC50 Values of Selected Thiophene Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13g | A549 (Lung) | 0.20 | [14] |

| Compound 13g | MCF-7 (Breast) | 1.25 | [14] |

| Compound 13g | HeLa (Cervical) | 1.03 | [14] |

| BZ02 (2-iodobenzamide derivative) | A549 (Lung) | 6.10 | [15] |

| BZA09 (benzylamine derivative) | A549 (Lung) | 2.73 | [15] |

| Compound 5 | HepG-2 (Liver) | 5.3 | [16] |

| Compound 8 | HepG-2 (Liver) | 3.3 | [16] |

| Compound 5 | MCF-7 (Breast) | 7.301 | [16] |

| Compound 8 | MCF-7 (Breast) | 4.132 | [16] |

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the thiophene ethylamine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-